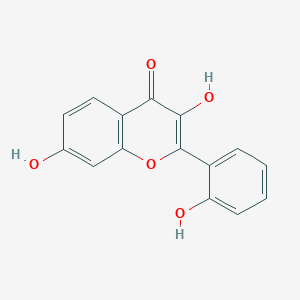![molecular formula C21H15Br2FN2O3 B14802023 (2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and naphthyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to introduce bromine atoms at specific positions. This is followed by the formation of an acetyl group and subsequent reaction with 4-fluorophenylacrylohydrazide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
科学研究应用
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a fluorophenyl group.
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-chlorophenyl)acrylohydrazide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties.
属性
分子式 |
C21H15Br2FN2O3 |
|---|---|
分子量 |
522.2 g/mol |
IUPAC 名称 |
(E)-N'-[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]-3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C21H15Br2FN2O3/c22-15-5-8-17-14(11-15)4-9-18(21(17)23)29-12-20(28)26-25-19(27)10-3-13-1-6-16(24)7-2-13/h1-11H,12H2,(H,25,27)(H,26,28)/b10-3+ |
InChI 键 |
ZCIAJWUMGKWXFS-XCVCLJGOSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)
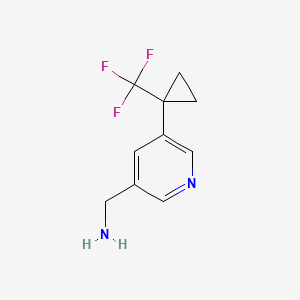
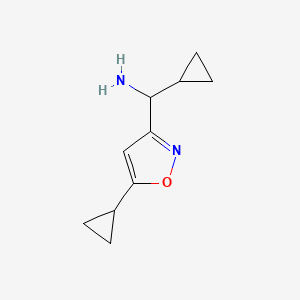
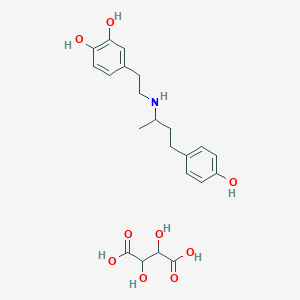
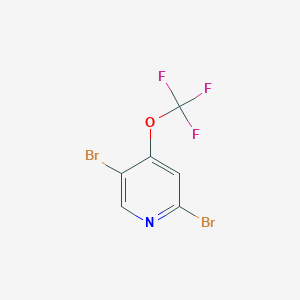
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)

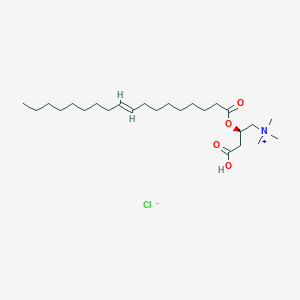
![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)
